![molecular formula C12H13BrN2OS B2394935 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 944885-39-6](/img/structure/B2394935.png)
2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
The compound “2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide” is likely an organic compound given its structure. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a propanamide group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Materials Science and Nanotechnology
- Luminescent Nanoplatforms : The engineering of luminescent nanoplatforms for biomedical applications is a challenge. This compound’s properties, such as colloidal stability and biocompatibility, could contribute to scalable and detectable nanomaterials .
Organic Synthesis and Chemical Reactions
- Building Blocks for N,N’-Bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-Diaminocyclohexane (cydiampy) : This compound contributes to the synthesis of chiral ligands for asymmetric catalysis .
Pharmaceutical Intermediates
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-7-4-5-8-9(6-7)17-11(14-8)15-10(16)12(2,3)13/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKRWUUZQJZDDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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